Polypropylene

Descripción

Propiedades

IUPAC Name |

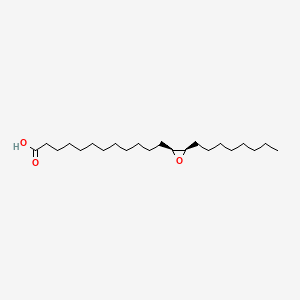

12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYDMBURIUSUDH-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Pellets or Large Crystals, Translucent white solid; [HSDB] | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.9 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymer | |

| Record name | POLYPROPYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

TRANSLUCENT WHITE SOLID | |

CAS No. |

9003-07-0, 3420-36-8 | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,3S)-3-Octyl-2-oxiranedodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYPROPYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Isotactic Polypropylene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isotactic polypropylene (iPP) for research applications. The document details the core principles of Ziegler-Natta and metallocene catalysis, outlines key polymerization techniques, and provides established protocols for the characterization of the resulting polymer. All quantitative data is summarized in structured tables for comparative analysis, and key mechanisms and workflows are visualized through diagrams.

Introduction to Isotactic this compound

This compound is a versatile thermoplastic polymer widely utilized in a vast array of applications, from packaging and textiles to automotive components and medical devices. Its properties are critically dependent on the stereochemistry of the polymer chain. Isotactic this compound, characterized by the regular arrangement of its methyl groups on the same side of the polymer backbone, exhibits a high degree of crystallinity, leading to excellent mechanical properties such as high stiffness and tensile strength.[1] The controlled synthesis of iPP with specific molecular weights, distributions, and stereoregularity is paramount for tailoring its properties for advanced research and development, including its use in drug delivery systems and specialized medical equipment.

Catalytic Systems for Isotactic this compound Synthesis

The stereospecific polymerization of propylene to produce isotactic this compound is primarily achieved through the use of two main classes of catalysts: Ziegler-Natta catalysts and metallocene catalysts.

Ziegler-Natta Catalysts

First discovered by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, Ziegler-Natta (ZN) catalysts are heterogeneous catalysts that have been the workhorse of the this compound industry for decades.[2] A typical ZN catalyst system consists of a transition metal halide from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound as a cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2]

The performance of Ziegler-Natta catalysts can be significantly influenced by the addition of internal and external electron donors, which enhance the stereospecificity of the catalyst by deactivating non-stereospecific active sites.[3]

Metallocene Catalysts

Metallocene catalysts are a more recent development and represent a class of single-site catalysts. They typically consist of a transition metal (often zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands.[4] These catalysts, when activated by a cocatalyst such as methylaluminoxane (MAO), offer precise control over the polymer's molecular weight, molecular weight distribution (polydispersity), and stereochemistry.[5] The well-defined nature of the active site in metallocene catalysts allows for the synthesis of polymers with uniform microstructures.[5]

Polymerization Mechanisms

The stereochemical control in the polymerization of propylene is governed by the specific mechanism of the catalyst system employed.

Ziegler-Natta Catalysis: The Cossee-Arlman Mechanism

The most widely accepted model for Ziegler-Natta catalysis is the Cossee-Arlman mechanism. This mechanism proposes that the propylene monomer first coordinates to a vacant site on the transition metal center of the catalyst. Subsequently, the monomer is inserted into the growing polymer chain through a migratory insertion step. The stereochemistry of the incoming monomer is dictated by the steric environment of the catalyst's active site, leading to the formation of an isotactic polymer chain.[6][7]

References

- 1. The Polymerization of Propylene on Ziegler-Natta Catalysts in Slurry Phase ... - Geoffrey Ernest Mann - Google ブックス [books.google.co.jp]

- 2. benchchem.com [benchchem.com]

- 3. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic this compound with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystallinity and Thermal Properties of Polypropylene

Introduction

Polypropylene (PP), a versatile and widely used thermoplastic polymer, holds a significant position in the plastics industry due to its excellent balance of physical, mechanical, and thermal properties, coupled with its processability and low cost.[1][2][3] As a semi-crystalline polymer, its performance characteristics are intrinsically linked to its morphology, specifically the degree of crystallinity and the nature of its crystalline structures.[2][4] This guide provides a comprehensive technical overview of the crystallinity and thermal properties of this compound, aimed at researchers, scientists, and professionals in drug development who utilize this polymer in a range of applications from packaging to medical devices.

The Nature of this compound Crystallinity

The properties of this compound are largely dictated by its semi-crystalline nature, which comprises both highly ordered crystalline regions and disordered amorphous regions.[4][5] The arrangement of the methyl (-CH3) groups along the polymer backbone, known as tacticity, is the primary factor governing its ability to crystallize.[2]

-

Isotactic this compound (iPP): All methyl groups are positioned on the same side of the polymer chain. This regular structure allows the chains to pack closely together into a helical conformation, facilitating a high degree of crystallinity (up to 60%).[6][7] Most commercial this compound is isotactic.[8]

-

Syndiotactic this compound (sPP): Methyl groups are arranged on alternating sides of the polymer chain. This regularity also permits crystallization, though it results in a different crystal structure and a lower melting point compared to iPP.[6]

-

Atactic this compound (aPP): The methyl groups are randomly arranged along the chain.[2] This lack of order prevents crystallization, resulting in an amorphous, non-crystalline material.[7][8]

Polymorphism in this compound

Isotactic this compound is polymorphic, meaning it can crystallize into different crystal structures, primarily the α, β, and γ forms.

-

α (Alpha) Modification: This is the most common and stable form, characterized by a monoclinic unit cell.[9] The lamellae (thin, plate-like crystals) often arrange into a distinctive "cross-hatched" structure.[8][10]

-

β (Beta) Modification: This hexagonal form is less ordered and has a lower melting point than the α-form.[8] Its formation can be promoted by specific nucleating agents, shear stress, and particular temperature conditions.[8] The β-form is associated with increased impact strength.[11]

-

γ (Gamma) Modification: This is a less common, triclinic form that can occur under specific crystallization conditions.

Crystalline Morphology

During crystallization from the melt, the crystalline lamellae grow and organize into larger superstructures called spherulites . These spherulites are embedded in the amorphous matrix. The size and number of these spherulites significantly impact the polymer's mechanical and optical properties.[4][5] For instance, large spherulites that are bigger than the wavelength of visible light can scatter light, leading to haziness in the material.[4]

Factors Influencing Crystallinity

The degree of crystallinity in this compound is not an intrinsic constant but is heavily influenced by several factors:

-

Molecular Weight: Higher molecular weight can lead to increased intermolecular forces, which can raise the melting temperature.[12][13]

-

Processing Conditions:

-

Cooling Rate: Rapid cooling (quenching) provides less time for chains to organize, resulting in lower crystallinity.[2][12] Conversely, slow cooling allows for the formation of more and larger crystalline structures.[2]

-

Temperature and Pressure: Melt temperature and holding pressure during processes like injection molding can significantly affect the final degree of crystallinity.[14]

-

-

Additives:

-

Nucleating Agents: These additives provide surfaces that initiate crystal growth, leading to a higher number of smaller, more uniform spherulites and often a faster crystallization rate.[15] This can enhance stiffness and, in some cases, clarity.[4][15]

-

Plasticizers: These substances typically reduce intermolecular forces, which can lower the melting point.[12]

-

Copolymerization: Introducing ethylene as a comonomer (creating random copolymers) disrupts the regularity of the polymer chain, which reduces crystallinity and lowers the melting point.[6]

-

Thermal Properties of this compound

The thermal behavior of this compound is critical for its processing and end-use applications. Key thermal properties are determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Temperature (Tm)

As a semi-crystalline polymer, this compound does not have a sharp melting point but rather melts over a range.[6] The peak of the melting endotherm observed in a DSC scan is typically reported as the melting temperature (Tm).

-

Isotactic PP Homopolymer: Typically melts in the range of 160°C to 171°C (320°F to 340°F).[6][12]

-

Random Copolymers: Have a lower melting range, often between 145°C and 155°C, due to reduced crystallinity.[6]

-

Block Copolymers: Exhibit a melting point around 150–165°C.[6]

-

Syndiotactic PP: Melts at a lower temperature, around 130°C.[6]

The melting point is directly influenced by the degree of crystallinity and the perfection of the crystals; higher crystallinity results in a higher melting point as more energy is required to disrupt the ordered structure.[12]

Crystallization Temperature (Tc)

The crystallization temperature is the temperature at which the polymer crystallizes upon cooling from the molten state. For neat this compound, this is typically around 110°C.[16] The addition of nucleating agents can increase the crystallization temperature by about 10°C.[16]

Glass Transition Temperature (Tg)

The glass transition temperature relates to the amorphous portion of the polymer. It is the temperature at which the amorphous regions transition from a rigid, glassy state to a more flexible, rubbery state. The theoretical Tg for this compound is around -10°C, which is below its typical service temperature range.[17]

Thermal Degradation

This compound can degrade when exposed to high temperatures, UV radiation, and oxygen.[18] This degradation typically involves the breaking of polymer chains (chain scission), which reduces the molecular weight and deteriorates the material's mechanical properties.[18][19]

-

Thermal Degradation: Occurs at high temperatures, causing carbon-carbon bonds to break and form free radicals.[19] In an inert atmosphere, PP degradation generally occurs in the range of 300–500°C.[20]

-

Oxidative Degradation: The presence of oxygen significantly accelerates degradation. Free radicals react with oxygen to form peroxy radicals, leading to a chain reaction that weakens the polymer structure.[19] This process can occur at lower temperatures than purely thermal degradation.[20]

-

Photo-oxidation: UV radiation from sunlight can also generate free radicals, leading to chain scission and a loss of mechanical properties.[18]

Data Summary

The following tables summarize key quantitative data regarding the properties of this compound.

Table 1: Typical Thermal Properties of Different this compound Types

| Property | Isotactic PP (Homopolymer) | Random Copolymer (PP-R) | Syndiotactic PP (sPP) | Atactic PP (aPP) |

| Melting Temperature (Tm) | 160 – 171 °C[6] | 145 – 155 °C[6] | ~130 °C[6] | Amorphous (no distinct Tm)[6][8] |

| Crystallinity | Up to 60%[6] | 30 – 40%[6] | Varies | Amorphous (0%)[8] |

| Crystallization Temp. (Tc) | ~110 °C[16] | Lower than homopolymer | Lower than iPP | N/A |

| Glass Transition Temp. (Tg) | ~ -10 °C[17] | ~ -10 °C | ~ -10 °C | ~ -10 °C |

Table 2: Properties of Common this compound Crystal Forms

| Property | α-Modification | β-Modification |

| Crystal System | Monoclinic | Hexagonal |

| Relative Stability | Most stable | Less stable |

| Melting Point | 185 – 220 °C (for perfect crystals)[8] | 170 – 200 °C[8] |

| Density | 0.936 – 0.946 g/cm³[8] | Lower than α-form |

| Typical Morphology | Cross-hatched lamellae, spherulites[8] | Radial lamellae, spherulites[10] |

Experimental Protocols

Accurate characterization of this compound's crystallinity and thermal properties relies on standardized experimental procedures.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting temperature (Tm), crystallization temperature (Tc), heat of fusion (ΔHf), and to calculate the degree of crystallinity (%Xc).

Methodology:

-

Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[21][22] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[23]

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 200-210°C) at a constant heating rate (e.g., 10 or 20°C/min).[21][23] This scan reveals the thermal history of the material as-received.

-

Isothermal Hold: The sample is held at the high temperature (e.g., 210°C) for a short period (e.g., 5 minutes) to ensure complete melting and to erase its prior thermal history.[23]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 or 20°C/min) back to ambient temperature.[23][24] The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).

-

Second Heating Scan: The sample is heated again under the same conditions as the first scan.[23] The data from this scan is typically used to determine the melting temperature (Tm) and the heat of fusion (ΔHf) of the material under controlled conditions.

-

-

Data Analysis:

-

Tm and Tc are identified as the peak temperatures of the endothermic melting and exothermic crystallization events, respectively.

-

The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

The degree of crystallinity (%Xc) is calculated using the formula: %Xc = (ΔHf / ΔH_f^0) * 100 where ΔHf is the measured heat of fusion and ΔH_f^0 is the theoretical heat of fusion for a 100% crystalline this compound sample (a commonly used value is 209 J/g).[2]

-

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina).[17][25][26]

-

Instrument Setup: The TGA furnace is purged with a specific atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen at 30-100 mL/min) is used.[17][25][26] To study oxidative stability, air or oxygen is used.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).[17][23][27]

-

Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting curve (thermogram) shows the temperatures at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases (polymorphs) and determine the degree of crystallinity.

Methodology:

-

Sample Preparation: A this compound sample is prepared, often as a flat sheet or a powder packed into a sample holder.[11][28][29] For powder samples, it's crucial that the surface is flat and flush with the holder.[29]

-

Instrument Setup: A diffractometer with a common X-ray source (e.g., Cu Kα radiation, λ = 0.154 nm) is used.[28] Data is collected over a range of 2θ angles (e.g., 5° to 35°).[9][30]

-

Data Collection: The instrument scans the sample, measuring the intensity of the diffracted X-rays at different angles.

-

Data Analysis:

-

The resulting diffractogram shows sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous content.[28]

-

The positions (2θ angles) of the sharp peaks are used to identify the specific crystal structure (α, β, etc.) by comparing them to known patterns.

-

The degree of crystallinity (Xc) can be calculated by separating the areas of the crystalline peaks (Ac) from the area of the amorphous halo (Aa) using deconvolution software.[28] The formula is: Xc = Ac / (Ac + Aa)[28]

-

Visualizations

Logical Relationships

Caption: Factors influencing this compound's crystallinity and resulting properties.

Experimental Workflow

Caption: Workflow for the thermal and structural characterization of this compound.

Thermal-Oxidative Degradation Pathway

Caption: Simplified pathway for the thermal-oxidative degradation of this compound.

Conclusion

The crystallinity and thermal properties of this compound are deeply interconnected and are fundamental to its performance. The polymer's tacticity establishes its potential for crystallization, while processing conditions and additives fine-tune the final crystalline morphology and degree of crystallinity.[2][14][15] This crystalline structure, in turn, dictates key thermal characteristics such as melting temperature and thermal stability. A thorough understanding and precise measurement of these properties using techniques like DSC, TGA, and XRD are essential for optimizing processing, ensuring product quality, and designing this compound-based materials for specialized applications, including those in the demanding fields of research and drug development.

References

- 1. Crystallization and melting behavior of i-PP: a perspective from Flory's thermodynamic equilibrium theory and DSC experiment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06845J [pubs.rsc.org]

- 2. Structure–Property Relationship in Isotactic this compound Under Contrasting Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 4. blog.impactplastics.co [blog.impactplastics.co]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound (PP) Melting Point: Properties & Applications [salesplastics.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. PP Melting Point: Discover this compound's Melting Temperature [unionfab.com]

- 13. youtube.com [youtube.com]

- 14. Injection molding processing effects on the crystallinity of this compound - ProQuest [proquest.com]

- 15. How Do Nucleating Agents Increase Crystallinity in PP? [eureka.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. matec-conferences.org [matec-conferences.org]

- 18. How Does this compound Degrade | GON Plastics [gonplastics.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Degradation Behavior of this compound during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hitachi-hightech.com [hitachi-hightech.com]

- 22. tainstruments.com [tainstruments.com]

- 23. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. epfl.ch [epfl.ch]

- 27. m.youtube.com [m.youtube.com]

- 28. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]

- 29. mcgill.ca [mcgill.ca]

- 30. researchgate.net [researchgate.net]

Chemical resistance of polypropylene to organic solvents

An In-depth Technical Guide to the Chemical Resistance of Polypropylene to Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance of this compound (PP) to a wide range of organic solvents. This compound, a non-polar thermoplastic polymer, is widely utilized in laboratory and industrial applications due to its excellent resistance to many chemicals.[1] However, its performance is contingent upon the nature of the solvent, temperature, and exposure duration.[2] This document offers detailed data on chemical compatibility, standardized experimental protocols for resistance testing, and visual representations of testing workflows to aid researchers and professionals in making informed material selection decisions.

General Chemical Resistance of this compound

This compound exhibits high resistance to non-oxidizing acids and bases, fats, and the majority of organic solvents.[3] Its non-polar nature governs its resistance, making it particularly suitable for contact with polar liquids such as alcohols, esters, and ketones.[4] However, it is susceptible to swelling and a reduction in mechanical strength when exposed to aliphatic, aromatic, and halogenated hydrocarbons.[4] This swelling effect is typically reversible, with the material regaining its original properties after the solvent evaporates.[4]

Notably, this compound is less chemically resistant than polyethylene.[3][5] At elevated temperatures, this compound can be dissolved in non-polar solvents like xylene, tetralin, and decalin.[3][5] It is crucial to note that strong oxidizing agents can attack this compound even at room temperature.[4] The material is also known to become brittle at temperatures below 0°C.[3]

Quantitative Data on Chemical Compatibility

The following tables summarize the chemical resistance of this compound to various organic solvents. The data is compiled from multiple sources and represents typical performance at ambient temperatures unless otherwise specified. The ratings are defined as follows:

-

E/A (Excellent/Resistant): No significant effect.

-

G/B (Good/Marginal Resistance): Minor effect, such as slight discoloration or swelling.

-

F/C (Fair): Moderate effect; not recommended for continuous use. Softening, loss of strength, or swelling may occur.[5]

-

X/D (Severe Effect/Poor Resistance): Not recommended for any use.[5]

Table 1: Alcohols

| Chemical | 20-22°C | 48-50°C | 60°C | Notes |

| Amyl Alcohol | G[3] | - | - | |

| Benzyl Alcohol | E[3][6] | - | - | |

| Butyl Alcohol | E[3][6] | G[7] | - | |

| Diacetone Alcohol | G[3][6] | - | - | |

| Ethyl Alcohol (Ethanol) | E[3][6] | - | B[8] | |

| Isobutyl Alcohol | E[3][6] | - | - | |

| Isopropyl Alcohol | E[3][6] | - | A[9] | |

| Methyl Alcohol (Methanol) | E[3][6] | - | - | |

| Propyl Alcohol | E[3][6] | - | - |

Table 2: Aldehydes, Ketones, and Esters

| Chemical | 20-22°C | 48-50°C | 60°C | Notes |

| Acetaldehyde | E[3][6] | - | - | |

| Acetone | E[3][6] | - | A[8] | Generally resistant, but may cause softening in some PP types.[10] |

| Acetate Solvent | G[3][6] | - | - | |

| Butylacetate | Resistant[2] | - | - | |

| Ethyl Acetate | Resistant[11] | - | - | |

| Ketones | F[3] | - | A[8] | General category, specific ketones may vary. |

Table 3: Hydrocarbons

| Chemical | 20-22°C | 48-50°C | 60°C | Notes |

| Aromatic Hydrocarbons | X[5] | - | - | Causes swelling and reduces tensile strength.[4] |

| Asphalt | G[5] | - | - | |

| Benzene | - | - | C[8] | Swells this compound.[8] |

| Gasoline | - | - | D[8] | |

| Kerosene | - | - | B[9] | |

| Xylene | - | - | D[8] | Dissolves PP at elevated temperatures.[3][5] |

Table 4: Halogenated Solvents

| Chemical | 20-22°C | 48-50°C | 60°C | Notes |

| Carbon Tetrachloride | - | - | D[8] | Causes swelling.[8] |

| Chloroform | Limited Resistance[11] | - | - | |

| Chlorobenzene | Limited Resistance[11] | - | - |

Experimental Protocols for Chemical Resistance Testing

The evaluation of this compound's resistance to organic solvents is predominantly conducted using standardized immersion testing methods. The most frequently cited standard is ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[12][13][14]

Principle of ASTM D543

This standard outlines procedures for exposing plastic specimens to chemical reagents and assessing the impact on their properties.[14] The testing involves immersing specimens in the chemical for a specified duration and at a controlled temperature, followed by an evaluation of changes in weight, dimensions, and mechanical properties.[15]

Experimental Procedure (Based on ASTM D543 and other cited methodologies)

-

Specimen Preparation:

-

Test specimens are typically dumbbells or rectangular strips with specific dimensions. For instance, a common specimen size is 76.2 mm in length and 0.635 mm in thickness.[12]

-

The specimens are conditioned under standard laboratory conditions before testing.

-

-

Initial Property Measurement:

-

Immersion:

-

Post-Immersion Analysis:

-

After the immersion period, the specimens are removed from the solvent, gently wiped dry, and reweighed immediately to determine the change in mass (absorption/swelling).

-

The dimensions are remeasured to quantify any swelling.

-

The specimens are then re-tested for their mechanical properties.

-

-

Evaluation of Chemical Resistance:

-

The chemical resistance is assessed based on the percentage change in weight, dimensions, and mechanical properties.

-

Visual changes such as discoloration, cracking, or crazing are also noted.[15]

-

The results are often categorized using a rating scale (e.g., Excellent, Good, Fair, Severe) based on the extent of these changes.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the chemical resistance of this compound according to standardized testing protocols.

Molecular Interactions and Degradation Mechanisms

The interaction between this compound and organic solvents is primarily a physical process of absorption and swelling, especially with non-polar solvents.[8] The solvent molecules diffuse into the amorphous regions of the polymer, causing the polymer chains to move apart, which results in swelling and a decrease in mechanical strength.[4] This process is influenced by the similarity in solubility parameters between the polymer and the solvent.

Chemical degradation of this compound can occur under specific conditions, such as exposure to strong oxidizing agents or UV radiation in the presence of oxygen (photo-oxidation).[16][17] This degradation often involves chain scission, leading to a reduction in molecular weight and a deterioration of physical properties.[18]

The following diagram illustrates the simplified logical relationship of solvent interaction with this compound.

Conclusion

This compound offers good to excellent chemical resistance to a wide array of organic solvents, particularly polar compounds. However, its compatibility with non-polar solvents, especially aromatic and halogenated hydrocarbons, is limited and can lead to significant swelling and loss of mechanical integrity. The data and protocols presented in this guide serve as a critical resource for researchers and professionals in selecting appropriate materials for applications involving organic solvents. It is always recommended to conduct specific testing under end-use conditions to ensure material compatibility and safety.[3][6]

References

- 1. icarusgroup.co.uk [icarusgroup.co.uk]

- 2. celltreat.com [celltreat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. dppvalves.com [dppvalves.com]

- 5. labdepotinc.com [labdepotinc.com]

- 6. foxxlifesciences.com [foxxlifesciences.com]

- 7. industrialspec.com [industrialspec.com]

- 8. hmcpolymers.com [hmcpolymers.com]

- 9. ipexna.com [ipexna.com]

- 10. m.youtube.com [m.youtube.com]

- 11. PP (this compound) – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 12. braskem.com.br [braskem.com.br]

- 13. ASTM Testing for Plastics and Polymers [intertek.com]

- 14. infinitalab.com [infinitalab.com]

- 15. e2techtextiles.com [e2techtextiles.com]

- 16. How Does this compound Degrade | GON Plastics [gonplastics.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Degradation of this compound and this compound Compounds on Co-Rotating Twin-Screw Extruders | MDPI [mdpi.com]

A Deep Dive into the Mechanical Landscape of Polypropylene: Homopolymers vs. Copolymers

For researchers, scientists, and drug development professionals, understanding the nuanced mechanical properties of polymers is paramount for material selection in applications ranging from laboratory equipment to drug delivery systems. Polypropylene (PP), a versatile and widely used thermoplastic, exists in two primary forms: homopolymers and copolymers. While chemically similar, their structural differences impart distinct mechanical characteristics that dictate their suitability for specific applications. This technical guide provides an in-depth comparison of the mechanical properties of this compound homopolymers and copolymers, complete with detailed experimental methodologies and visual representations of their molecular structures and testing workflows.

Unveiling the Molecular Architecture

This compound homopolymer (PPH) is produced through the polymerization of only propylene monomers, resulting in a highly crystalline and regular molecular structure.[1][2][3] In contrast, this compound copolymers (PPC) are synthesized by polymerizing propylene with another monomer, typically ethylene.[1][2][4] The incorporation of a comonomer disrupts the crystalline structure of the polymer chain.[5]

Copolymers are further categorized into two main types:

-

Random Copolymers (PPR): Ethylene units are randomly distributed along the this compound molecular chain.[5][6][7] This random insertion hinders the formation of large crystalline domains, leading to increased flexibility and optical clarity.[8][9][10]

-

Block or Impact Copolymers (PPB or PP-Impact): These materials consist of a this compound homopolymer matrix with dispersed domains of an ethylene-propylene rubber phase.[6][7][11] This biphasic structure is key to their significantly enhanced impact resistance.[8][11][12]

The fundamental differences in their molecular makeup are visually represented in the following diagram:

A Comparative Analysis of Mechanical Properties

The structural variations between homopolymers and copolymers directly translate to significant differences in their mechanical performance. Homopolymers are generally characterized by higher rigidity and strength, while copolymers offer superior toughness and flexibility.[4][13]

Quantitative Data Summary

The following tables summarize the typical mechanical properties of this compound homopolymers and copolymers. It is important to note that these values can vary depending on the specific grade, processing conditions, and presence of additives.

Table 1: Tensile Properties

| Property | PP Homopolymer (PPH) | PP Random Copolymer (PPR) | PP Impact Copolymer (PPB) | Test Method |

| Tensile Strength at Yield (MPa) | 31 - 41 | 27 - 38 | 23 - 33 | ASTM D638 |

| Tensile Modulus (GPa) | 1.1 - 1.6 | 0.9 - 1.2 | 1.3 | ASTM D638 |

| Elongation at Break (%) | 100 - 600 | 200 - 500 | 12 | ASTM D638 |

Data sourced from multiple technical datasheets.[14][15][16][17][18][19][20][21][22]

Table 2: Impact and Hardness Properties

| Property | PP Homopolymer (PPH) | PP Random Copolymer (PPR) | PP Impact Copolymer (PPB) | Test Method |

| Notched Izod Impact Strength (J/m) | 21 - 75 | 59 - 747 | 110 - 350 | ASTM D256 |

| Rockwell Hardness (R-Scale) | 80 - 102 | 65 - 96 | - | ASTM D785 |

| Flexural Modulus (GPa) | 1.2 - 1.7 | 0.9 - 1.4 | 1.3 - 2.1 | ASTM D790 |

Data sourced from multiple technical datasheets.[14][15][16][17][18][19][20][21][22]

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of materials science. The following sections detail the standardized methodologies for determining the key mechanical properties discussed.

Tensile Properties (ASTM D638)

The determination of tensile properties such as tensile strength, modulus, and elongation is governed by the ASTM D638 standard.[23][24][25][26][27]

Methodology:

-

Specimen Preparation: Test specimens are typically prepared in a "dumbbell" or "dog-bone" shape through injection molding or machining from a sheet.[25][26] The dimensions of the specimen are critical and are specified in the standard.

-

Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing to ensure equilibrium with the environment.[26]

-

Testing Procedure:

-

The specimen is securely held in the grips of a universal testing machine (UTM).[24][25]

-

An extensometer is attached to the gauge length of the specimen to accurately measure strain.

-

A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

-

The applied load and the corresponding elongation are recorded throughout the test.

-

-

Data Analysis:

-

Tensile Strength: The maximum stress the material can withstand before fracture.

-

Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

Notched Izod Impact Strength (ASTM D256)

The Izod impact test is a widely used method to assess the impact resistance or toughness of a material.[28][29][30][31][32]

Methodology:

-

Specimen Preparation: A rectangular bar of specified dimensions is prepared, and a V-shaped notch is machined into it to create a stress concentration point.[28][29]

-

Conditioning: Similar to tensile testing, specimens are conditioned under standard temperature and humidity.[29][30]

-

Testing Procedure:

-

The notched specimen is clamped vertically in a cantilevered position in the test apparatus.[28][29]

-

A pendulum of a known weight is released from a specific height, swinging down to strike the notched side of the specimen.[28]

-

The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.

-

-

Data Analysis: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen and is typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[31]

Experimental Workflow Visualization

The logical flow of comparing the mechanical properties of this compound homopolymers and copolymers can be visualized as follows:

Conclusion: Selecting the Right this compound

The choice between this compound homopolymer and copolymer is fundamentally driven by the mechanical requirements of the end-use application.

-

This compound Homopolymers (PPH) are the material of choice for applications demanding high stiffness, good tensile strength, and heat resistance. Their high crystallinity also imparts good chemical resistance.[1][4][11] Common applications include rigid packaging, automotive interior components, and household appliances.[1][9]

-

This compound Copolymers (PPC) , with their enhanced toughness and flexibility, are better suited for applications requiring impact resistance, especially at low temperatures.[1][4][11]

-

Random Copolymers (PPR) offer a good balance of flexibility, impact resistance, and clarity, making them ideal for food containers, medical devices, and transparent packaging.[9][10]

-

Impact Copolymers (PPB) provide the highest level of impact strength and are therefore used in demanding applications such as automotive bumpers, industrial containers, and battery casings.[1][11]

-

By understanding the distinct mechanical profiles of this compound homopolymers and copolymers, researchers and professionals can make informed material selections, ensuring the performance, reliability, and safety of their products.

References

- 1. Difference between PP Homoplymer And PP Copolymer - Xinyite Plastic [xytplastic.com]

- 2. resmart.com [resmart.com]

- 3. google.com [google.com]

- 4. What are the differences between PP homopolymer and copolymer?|News|POLYPVC [polypvc.com]

- 5. specialchem.com [specialchem.com]

- 6. chemategroup.com [chemategroup.com]

- 7. immould.com [immould.com]

- 8. This compound Copolymer (PPC) | Nexeo Plastics [nexeoplastics.com]

- 9. americorpint.com [americorpint.com]

- 10. blog.impactplastics.co [blog.impactplastics.co]

- 11. The Difference Between Homopolymer And Copolymer this compound Materials - News [oceanchemgroup.com]

- 12. specialchem.com [specialchem.com]

- 13. polychemer.com [polychemer.com]

- 14. resimport.com.br [resimport.com.br]

- 15. laminatedplastics.com [laminatedplastics.com]

- 16. 20 GF PP Homopolymer vs. PP Copolymer :: MakeItFrom.com [makeitfrom.com]

- 17. insights.viztaar.com [insights.viztaar.com]

- 18. bayplastics.co.uk [bayplastics.co.uk]

- 19. azom.com [azom.com]

- 20. azom.com [azom.com]

- 21. tapplastics.com [tapplastics.com]

- 22. precisionpunch.com [precisionpunch.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]

- 25. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 26. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]

- 27. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 28. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]

- 29. azom.com [azom.com]

- 30. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]

- 31. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]

- 32. zwickroell.com [zwickroell.com]

A Tale of Two Catalysts: An In-depth Technical Guide to Ziegler-Natta and Metallocene Catalysis in Polypropylene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polypropylene (PP), a cornerstone of the modern materials landscape, has been largely shaped by two distinct catalytic platforms: Ziegler-Natta (ZN) and metallocene catalysts. While both effectively polymerize propylene, the underlying mechanisms and resulting polymer architectures differ significantly, impacting the final material properties and applications. This technical guide provides a comprehensive comparison of these two catalytic systems, delving into their core mechanisms, experimental protocols, and the quantitative differences in their performance. Detailed visualizations of the catalytic cycles and a comparative summary are provided to offer a clear and concise understanding for researchers and professionals in the field.

Introduction: A Paradigm Shift in Polymer Synthesis

The advent of Ziegler-Natta catalysts in the 1950s revolutionized polymer science, enabling the production of stereoregular polymers like isotactic this compound and earning Karl Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963.[1] For decades, ZN catalysts were the industry standard. However, the emergence of metallocene catalysts in the 1980s offered a new level of precision in polymer design.[1]

Ziegler-Natta catalysts are typically heterogeneous, multi-sited systems, often composed of a titanium compound supported on magnesium chloride, activated by an organoaluminum co-catalyst.[1] This multi-site nature leads to polymers with a broad molecular weight distribution and a less uniform microstructure.

In contrast, metallocene catalysts are single-site catalysts, consisting of a transition metal (like titanium or zirconium) sandwiched between cyclopentadienyl-based ligands.[1][2] This well-defined active site allows for precise control over the polymerization process, resulting in this compound with a narrow molecular weight distribution, uniform comonomer incorporation, and tailored stereochemistry.[1][3]

This guide will explore the nuances of each catalyst system, providing the technical details necessary for a thorough understanding of their respective strengths and weaknesses in the synthesis of this compound.

Comparative Data Presentation

The performance of Ziegler-Natta and metallocene catalysts can be quantitatively compared across several key parameters. The following tables summarize typical data ranges for catalyst activity, and the resulting polymer properties such as isotacticity, molecular weight (Mw), and polydispersity index (PDI). It is important to note that these values can vary significantly depending on the specific catalyst generation, support, co-catalyst, and polymerization conditions.

| Catalyst System | Catalyst Activity (kg PP/mol Cat·h) | Isotacticity (% mmmm) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| Ziegler-Natta (4th Gen) | 10,000 - 80,000 | 95 - 99 | 200,000 - 1,000,000 | 4 - 8 |

| Metallocene (Silica Supported) | 20,000 - 200,000 | >99 | 100,000 - 500,000 | 2 - 3 |

Table 1: General Performance Comparison of Ziegler-Natta and Metallocene Catalysts in Propylene Polymerization.

| Catalyst | Co-catalyst | Polymerization Temperature (°C) | Activity (kg PP/mol Zr·h) | Mw ( g/mol ) | PDI |

| rac-Me2Si[2-Me-4-Ph(Ind)]2ZrCl2 | MAO | 50 | 15,300 | 250,000 | 2.2 |

| TiCl4/MgCl2/Di-n-butyl phthalate | Triethylaluminum (TEA) | 70 | 45,000 | 480,000 | 5.5 |

Table 2: Specific Examples of Metallocene and Ziegler-Natta Catalyst Performance. (Data synthesized from multiple sources for illustrative purposes)

Catalytic Mechanisms and Visualizations

The distinct nature of the active sites in Ziegler-Natta and metallocene catalysts leads to different polymerization mechanisms, which in turn dictates the microstructure of the resulting this compound.

Ziegler-Natta Catalysis: A Multi-Site Approach

The polymerization mechanism on a heterogeneous Ziegler-Natta catalyst is generally described by the Cossee-Arlman mechanism. The active sites are titanium atoms on the crystalline surface of MgCl2. The process involves the coordination of the propylene monomer to a vacant orbital on the titanium center, followed by migratory insertion of the monomer into the titanium-carbon bond of the growing polymer chain. The stereochemistry of the insertion is controlled by the steric environment of the catalyst's crystal lattice.

Metallocene Catalysis: A Single-Site Precision

Metallocene catalysts, being single-site in nature, offer a more uniform polymerization environment. The active species is a cationic metallocene complex, generated by the reaction of the metallocene precursor with a co-catalyst, typically methylaluminoxane (MAO). The polymerization proceeds through a similar coordination-insertion mechanism. However, the stereoselectivity is precisely controlled by the rigid and well-defined ligand framework of the metallocene complex. The symmetry of the metallocene catalyst (e.g., C2-symmetric for isotactic PP, Cs-symmetric for syndiotactic PP) dictates the stereochemistry of the resulting polymer.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of this compound using both Ziegler-Natta and metallocene catalysts. These are intended as a general guide and may require optimization based on specific laboratory conditions and desired polymer properties.

Ziegler-Natta Catalyst Preparation (Fourth-Generation Type)

Materials:

-

Anhydrous Magnesium Chloride (MgCl2)

-

Titanium Tetrachloride (TiCl4)

-

Di-n-butyl phthalate (internal donor)

-

Anhydrous Toluene

-

Triethylaluminum (TEA) (co-catalyst)

Procedure:

-

In a glovebox under an inert atmosphere (N2 or Ar), a stirred reactor is charged with anhydrous MgCl2 and anhydrous toluene.

-

The mixture is stirred vigorously, and di-n-butyl phthalate is added.

-

The temperature is raised to 110°C, and TiCl4 is added dropwise. The reaction is allowed to proceed for 2 hours.

-

The solid product is collected by filtration, washed multiple times with hot toluene and then with hexane to remove unreacted TiCl4 and byproducts.

-

The resulting solid catalyst is dried under vacuum.

This compound Synthesis using Ziegler-Natta Catalyst

Materials:

-

Prepared Ziegler-Natta catalyst

-

Triethylaluminum (TEA) solution in hexane

-

Anhydrous hexane (polymerization solvent)

-

Propylene gas (polymer grade)

-

Methanol (for quenching)

Procedure:

-

A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

Anhydrous hexane is introduced into the reactor, followed by the TEA solution as a scavenger and co-catalyst.

-

The prepared Ziegler-Natta catalyst is injected into the reactor.

-

The reactor is heated to the desired polymerization temperature (e.g., 70°C) and pressurized with propylene gas to the desired pressure (e.g., 7 bar).

-

The polymerization is carried out for a specific duration (e.g., 1-2 hours) with continuous stirring and propylene feeding to maintain constant pressure.

-

The reaction is terminated by venting the unreacted propylene and adding acidified methanol.

-

The this compound product is collected by filtration, washed with methanol, and dried in a vacuum oven.

Metallocene Catalyst Preparation (Silica-Supported)

Materials:

-

Silica gel (high surface area)

-

Methylaluminoxane (MAO) solution in toluene

-

rac-dimethylsilyl-bis(2-methyl-4-phenylindenyl)zirconium dichloride (metallocene precursor)

-

Anhydrous toluene

Procedure:

-

Silica gel is calcined at a high temperature (e.g., 600°C) under a flow of dry air to dehydroxylate the surface.

-

In a glovebox, the dried silica is slurried in anhydrous toluene.

-

A solution of MAO in toluene is added to the silica slurry, and the mixture is stirred for several hours at an elevated temperature (e.g., 90°C).

-

The metallocene precursor is dissolved in toluene and added to the MAO-treated silica. The mixture is stirred for another few hours.

-

The solid catalyst is filtered, washed with toluene and hexane, and dried under vacuum.

This compound Synthesis using Metallocene Catalyst

Materials:

-

Prepared supported metallocene catalyst

-

Triisobutylaluminum (TIBA) or additional MAO solution in toluene (as scavenger/co-catalyst)

-

Anhydrous toluene (polymerization solvent)

-

Propylene gas (polymer grade)

-

Methanol (for quenching)

Procedure:

-

A glass or stainless-steel reactor is dried and purged with nitrogen.

-

Anhydrous toluene and the scavenger/co-catalyst (TIBA or MAO) are added to the reactor.

-

The supported metallocene catalyst is introduced into the reactor.

-

The reactor is heated to the desired temperature (e.g., 50-70°C) and saturated with propylene gas.

-

Polymerization is conducted for the desired time while maintaining a constant propylene pressure.

-

The reaction is quenched with methanol.

-

The polymer is precipitated in a large volume of methanol, filtered, and dried.

Polymer Characterization

The resulting this compound from both catalytic systems should be characterized to understand its properties. Key techniques include:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the tacticity (e.g., percentage of mmmm pentads for isotacticity).

-

Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.

-

Melt Flow Index (MFI): To assess the processability of the polymer.

Conclusion: Choosing the Right Tool for the Job

Ziegler-Natta and metallocene catalysts represent two distinct generations of technology for this compound synthesis, each with its own set of advantages and disadvantages.

Ziegler-Natta catalysts remain the workhorses of the industry for producing commodity-grade this compound due to their robustness, lower cost, and ability to produce high molecular weight polymers.[3][4] They are well-suited for applications where a broad molecular weight distribution is acceptable or even desirable.

Metallocene catalysts, on the other hand, are the catalysts of choice for specialty applications that demand precisely controlled polymer architectures.[3][4] Their ability to produce this compound with a narrow molecular weight distribution, high stereoregularity, and uniform comonomer distribution leads to materials with enhanced properties such as improved clarity, impact strength, and processability.[3]

The selection between Ziegler-Natta and metallocene catalysis ultimately depends on the desired properties of the final this compound product and the economic considerations of the manufacturing process. As research continues to advance, the development of new generations of both catalyst families will undoubtedly lead to even greater control over polymer synthesis and the creation of novel materials with unprecedented performance characteristics.

References

A Technical Guide to Polypropylene Tacticities: Atactic, Isotactic, and Syndiotactic Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, valued for its low cost, excellent chemical resistance, and broad range of physical properties. The performance of this compound is profoundly influenced by its tacticity, which describes the stereochemical arrangement of the methyl (-CH₃) groups along the polymer backbone. This arrangement dictates the degree to which the polymer chains can pack into ordered crystalline structures, thereby governing the material's mechanical, thermal, and physical properties. This guide provides an in-depth technical comparison of the three primary forms of this compound tacticity: atactic (aPP), isotactic (iPP), and syndiotactic (sPP). Understanding these differences is critical for material selection, process optimization, and the development of novel applications, including specialized uses in medical devices and drug delivery systems where material purity and performance are paramount.

Molecular Structure and Stereochemistry

The spatial orientation of the methyl group at each chiral carbon center defines the tacticity of the this compound chain.[1]

-

Isotactic (iPP): All methyl groups are positioned on the same side of the polymer chain. This highly regular structure allows polymer chains to pack closely into a helical conformation, leading to significant crystallinity.[2][3]

-

Syndiotactic (sPP): The methyl groups are arranged in a regular, alternating pattern on opposite sides of the polymer chain. This regularity also permits chain packing and crystallization, though typically to a lesser extent than iPP.[2][3]

-

Atactic (aPP): The methyl groups are randomly positioned along the polymer chain. This lack of stereoregularity prevents the chains from packing efficiently, resulting in an amorphous, non-crystalline material.[2][3]

The following diagram illustrates these distinct stereochemical arrangements.

References

Spectroscopic analysis of polypropylene for structural characterization

An In-depth Technical Guide to the Spectroscopic Analysis of Polypropylene for Structural Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PP) is a versatile thermoplastic polymer whose physical, thermal, and mechanical properties are intrinsically linked to its molecular structure. Key structural characteristics, namely tacticity and crystallinity, govern its performance in various applications, from medical devices to advanced packaging. Spectroscopic techniques offer powerful, non-destructive methods to elucidate these structural details. This guide provides a comprehensive overview of the core spectroscopic methods—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural characterization of this compound. It includes detailed experimental protocols, quantitative data interpretation, and logical workflows to aid researchers in applying these techniques effectively.

Fundamentals of this compound Structure

The properties of this compound are determined by two primary microstructural features:

-

Tacticity : This refers to the stereochemical arrangement of the methyl (-CH₃) groups along the polymer backbone.[1] The main configurations are:

-

Isotactic (iPP) : All methyl groups are on the same side of the polymer chain, leading to a regular, helical structure that allows for high crystallinity.[2]

-

Syndiotactic (sPP) : Methyl groups are on alternating sides of the chain.[2]

-

Atactic (aPP) : Methyl groups are randomly arranged, resulting in an amorphous, non-crystalline material.[2]

-

-

Crystallinity : Due to its regular chain structure, isotactic this compound has a high tendency to crystallize.[1] The degree of crystallinity, or the fraction of the material that is ordered into crystalline lamellae, significantly impacts properties like stiffness, tensile strength, and melting point. Processing conditions, such as cooling rates, heavily influence the final degree of crystallinity.[1]

Spectroscopic Techniques for Structural Characterization

The following sections detail the application of key spectroscopic techniques for analyzing this compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and widely used technique for assessing both tacticity and crystallinity by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.[1][3]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation : Ensure the sample surface is clean and flat. For bulk analysis, thin films (~500 µm) can be prepared by compression molding at 210 °C for 4 minutes, followed by controlled cooling.[4]

-

Instrument Setup : Use an FTIR spectrometer equipped with a diamond ATR crystal.

-

Data Acquisition :

-

Data Processing : Perform ATR correction and baseline correction on the collected spectra before analysis.

Data Presentation: FTIR Band Assignments for this compound

The table below summarizes key infrared bands used for the structural characterization of this compound.

| Wavenumber (cm⁻¹) | Assignment/Vibrational Mode | Structural Correlation | Reference(s) |

| 998 | CH₃ rocking, C-C stretching | Isotactic helical structure; Crystalline phase | [2][5][6] |

| 973 | CH₃ rocking | Reference band; insensitive to crystallinity | [1][5] |

| 868 | CH₂ rocking | Syndiotactic chain structure | [3][6] |

| 841 | CH₂ rocking | Isotactic helical structure; Crystalline phase | [5] |

| 1462 | CH₂ bending | Methylene groups | [2][6] |

| 1375 | CH₃ symmetric bending | Methyl groups | [2][6] |

Quantitative Analysis

The degree of isotacticity and crystallinity can be estimated using the absorbance ratios of specific bands.

-

Isotacticity Index : Calculated from the ratio of the absorbance of the isotactic band (e.g., 998 cm⁻¹ or 841 cm⁻¹) to the reference band (973 cm⁻¹). Common ratios are A₉₉₈/A₉₇₃ and A₈₄₁/A₉₇₃.[5][7]

-

Degree of Crystallinity (χ) : Can be calculated from the ratio of the peak heights of the 998 cm⁻¹ and 973 cm⁻¹ bands using the Lanyi equation: χ = 0.62 * (h₉₉₈ / h₉₇₃).[1]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that provides information on molecular structure, conformation, and crystallinity. It is particularly sensitive to non-polar C-C backbone vibrations.[8][9]

Experimental Protocol

-

Sample Preparation : No specific preparation is typically needed for solid samples. The sample is placed directly in the path of the laser.

-

Instrument Setup : Utilize a Raman spectrometer with a suitable laser source.

-

Data Acquisition :

-

Data Processing : Perform cosmic ray removal and baseline correction as needed.

Data Presentation: Raman Band Assignments for this compound

The table below lists the principal Raman bands for this compound structural analysis.

| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Structural Correlation | Reference(s) |

| 810 | C-C stretch, CH₂ rock | Highly ordered helical sequences (Crystalline domains) | [8] |

| 842 | C-C stretch, CH₃ rock | Helical molecules in amorphous regions | [8] |

| 974 | CH₃ rocking | Rocking mode of the methyl group | [8] |

| 1153 | CH₃ rocking, C-C stretch | Rocking mode of the methyl group | [8] |

| 1168 | C-C backbone stretching | Stress-sensitive molecular deformation | [8] |

| 1460 | CH₂ bending | Methylene groups | [9] |

| 2800-3000 | CH, CH₂, CH₃ stretching | C-H stretching vibrations | [8] |

Quantitative Analysis

-

Crystallinity/Orientation Index : The intensity ratio of the 842 cm⁻¹ band (amorphous contribution) to the 810 cm⁻¹ band (crystalline contribution) is used to measure changes in molecular orientation and crystallinity.[8] An increase in the I₈₁₀/I₈₄₂ ratio indicates a higher degree of crystallinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹³C NMR, is the most powerful and quantitative method for determining the tacticity of this compound.[11] It distinguishes the chemical environments of carbon atoms based on the stereochemistry of adjacent monomer units.

Experimental Protocol: High-Temperature ¹³C NMR

-

Sample Preparation :

-

Dissolve ~100 mg of the this compound sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, TCE-d₂).[12][13]

-

Add a relaxation agent, such as 0.025 M chromium (III) acetylacetonate (Cr(acac)₃), to shorten the ¹³C T₁ relaxation times, which drastically reduces the required experiment duration.[11][13]

-

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Temperature : Conduct the experiment at an elevated temperature (e.g., 120 °C) to ensure the polymer is fully dissolved and to reduce solution viscosity.[13]

-

Pulse Sequence : A standard 1D ¹³C experiment with proton decoupling is common. For enhanced sensitivity and speed, a Refocused Insensitive Nuclei Enhanced by Polarization Transfer (RINEPT) pulse sequence can be used.[11][13]

-

Acquisition Time : This can range from a few minutes with advanced methods to several hours for conventional ¹³C NMR without a relaxation agent.[11][13]

-

-

Data Processing : The resulting spectrum is processed with Fourier transformation, phasing, and baseline correction. The key region for analysis is the methyl carbon resonance.

Data Presentation: ¹³C NMR Chemical Shifts for this compound Tacticity

Analysis focuses on the methyl region of the spectrum, where stereochemical differences are resolved into "pentads"—sequences of five monomer units. The relative arrangement of meso (m) and racemic (r) dyads determines the pentad type.

| Pentad Sequence | Approximate Chemical Shift (ppm) | Stereochemical Description |

| mmmm | 21.8 | Fully Isotactic |

| mmmr | 21.5 | Isotactic-like |

| rmmr | 21.2 | Isotactic-like |

| mmrr | 20.9 | Heterotactic |

| mrmr / rmrr | 20.6 | Syndiotactic-like |

| rrrr | 20.2 | Fully Syndiotactic |

| mrrm | 19.9 | Syndiotactic-like |

(Note: Exact chemical shifts can vary slightly based on solvent and temperature.)

Quantitative Analysis

The percentage of each pentad type is determined by integrating the area under its corresponding peak in the methyl region. The overall isotacticity is often reported as the percentage of the mmmm pentad.

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the analytical processes and the fundamental concepts of this compound structure.

Caption: Workflow for this compound structural analysis.

Caption: Correlation of PP tacticity with spectral features.

References

- 1. Structure–Property Relationship in Isotactic this compound Under Contrasting Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. ijaasr.dvpublication.com [ijaasr.dvpublication.com]

- 9. physicsopenlab.org [physicsopenlab.org]

- 10. azom.com [azom.com]

- 11. Rapid and quantitative 1D 13C NMR analysis of this compound tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. measurlabs.com [measurlabs.com]

- 13. Rapid and quantitative 1D 13C NMR analysis of this compound tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]

Chronological development of polypropylene and its functional applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chronological development of polypropylene (PP), from its initial discovery to its current standing as a versatile and indispensable thermoplastic. The document delves into the fundamental chemistry, synthesis methodologies, and the diverse functional applications of this compound, with a particular focus on its use in research, pharmaceutical, and medical device development. This guide also presents key quantitative data, detailed experimental protocols for its characterization, and visual representations of critical workflows and biological interactions.

A Journey Through Time: The Chronological Development of this compound

The history of this compound is a testament to the rapid advancements in polymer chemistry in the 20th century. Its journey from a laboratory curiosity to a global commodity plastic is marked by key discoveries and the ingenuity of pioneering scientists.

The initial polymerization of propylene was first demonstrated by Phillips Petroleum chemists J. Paul Hogan and Robert Banks in 1951.[1][2] However, the breakthrough that enabled the commercial viability of this compound came in 1954 with the discovery of stereoselective polymerization to produce isotactic this compound by Giulio Natta and Karl Rehn.[1] This pioneering work, which built upon Karl Ziegler's discovery of titanium-based catalysts for polyethylene synthesis, led to the development of Ziegler-Natta catalysts.[3][4] For their groundbreaking contributions to polymer chemistry, Ziegler and Natta were jointly awarded the Nobel Prize in Chemistry in 1963.[4][5]

The ability to control the stereochemistry of the polymer chain was a pivotal moment. It allowed for the production of isotactic this compound, a crystalline material with a highly regular structure, which imparted desirable properties such as a high melting point and mechanical strength.[6] This discovery paved the way for the first commercial production of this compound by the Italian company Montecatini in 1957.[1][7]

The timeline below highlights the key milestones in the development of this compound:

-

1951: J. Paul Hogan and Robert Banks at Phillips Petroleum first polymerize propylene.[1][2]

-

1953: Karl Ziegler develops titanium-based catalysts for ethylene polymerization.[6]

-

1954: Giulio Natta and Karl Rehn achieve the stereoselective polymerization of propylene to create isotactic this compound.[1][8] Natta also synthesizes syndiotactic this compound.[1]

-

1957: The first large-scale commercial production of isotactic this compound is initiated by Montecatini.[1][7]

-

1960s: The use of this compound grows exponentially, finding applications in various industries.[9]

-

1980s: Further advancements in catalyst technology lead to increased production and new applications.[9]

-

Late 20th Century: The development of metallocene catalysts allows for the synthesis of syndiotactic this compound with a lower melting point and more specialized properties.[1]

The Functional Applications of this compound: A Material of Choice

This compound's unique combination of properties, including its low density, high chemical resistance, good mechanical strength, and processability, has led to its widespread adoption in a multitude of applications.

Medical and Pharmaceutical Applications